molecular formula C9H18O2 B14330530 3-Butoxy-2,2-dimethylpropanal CAS No. 104924-85-8

3-Butoxy-2,2-dimethylpropanal

Cat. No.: B14330530
CAS No.: 104924-85-8
M. Wt: 158.24 g/mol
InChI Key: WVHISIVRRWTPLQ-UHFFFAOYSA-N
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Description

3-Butoxy-2,2-dimethylpropanal is an organic compound with the molecular formula C₉H₁₈O₂. It is a member of the aldehyde family, characterized by the presence of a butoxy group attached to a dimethylpropanal structure. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the reaction of 3-bromo-2,2-dimethyl-1-propanol with pyridinium chlorochromate in dichloromethane . This reaction results in the oxidation of the alcohol group to form the aldehyde.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butoxy-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations.

Mechanism of Action

The mechanism of action of 3-Butoxy-2,2-dimethylpropanal involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,2-dimethylpropanal: A brominated analog used in similar synthetic applications.

    3-Butoxy-2,2-dimethylpropanol: The corresponding alcohol form of the compound.

    2,2-Dimethylpropanal: A simpler aldehyde without the butoxy group.

Uniqueness

3-Butoxy-2,2-dimethylpropanal is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

104924-85-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-butoxy-2,2-dimethylpropanal

InChI

InChI=1S/C9H18O2/c1-4-5-6-11-8-9(2,3)7-10/h7H,4-6,8H2,1-3H3

InChI Key

WVHISIVRRWTPLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)(C)C=O

Origin of Product

United States

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